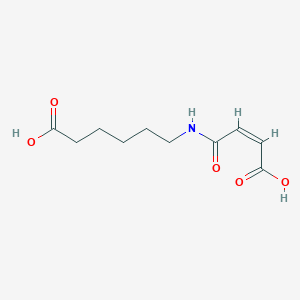

(Z)-6-(3-Carboxyacrylamido)hexanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-6-(3-Carboxyacrylamido)hexanoic acid is an organic compound that features both a carboxylic acid group and an amide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(3-Carboxyacrylamido)hexanoic acid typically involves the reaction of hexanoic acid derivatives with acrylamide under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired (Z)-configuration of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.

化学反应分析

Types of Reactions

(Z)-6-(3-Carboxyacrylamido)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, reduction may produce primary amines, and substitution reactions may result in the formation of new amide or ester derivatives.

科学研究应用

Biochemical Applications

a. Drug Development and Delivery Systems

One of the notable applications of (Z)-6-(3-Carboxyacrylamido)hexanoic acid is in the development of drug delivery systems. Its structure allows it to function as a conjugation linker in bioconjugates, which can enhance the efficacy and targeting of therapeutic agents. For instance, it can be used to link cytotoxic drugs to targeting moieties, improving drug selectivity and reducing side effects .

b. Enzyme Inhibition Studies

Research has indicated that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions. Its carboxylic acid group can interact with active sites of enzymes, making it a candidate for studying enzyme kinetics and mechanisms .

Pharmaceutical Applications

a. Anticancer Research

Studies have highlighted the potential of this compound in anticancer research. The compound's ability to form stable conjugates with chemotherapeutic agents allows for targeted delivery to cancer cells, which may enhance the therapeutic index of these drugs .

b. Antimicrobial Activity

There is evidence suggesting that this compound exhibits antimicrobial properties. Its application in formulating new antimicrobial agents could provide alternatives to existing treatments, particularly in combating resistant strains of bacteria .

Materials Science Applications

a. Polymer Chemistry

In materials science, this compound is utilized in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for developing advanced materials for industrial applications .

b. Nanotechnology

The compound has been explored for use in nanotechnology, particularly in creating nanocarriers for drug delivery. By forming micelles or nanoparticles, this compound can facilitate the transport of hydrophilic drugs across biological membranes .

Case Studies

作用机制

The mechanism by which (Z)-6-(3-Carboxyacrylamido)hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the amide group can form hydrogen bonds and engage in nucleophilic attacks. These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.

相似化合物的比较

Similar Compounds

- (Z)-3-(3-Carboxyacrylamido)benzoic acid

- (Z)-2-(3-Carboxyacrylamido)benzoic acid

Uniqueness

(Z)-6-(3-Carboxyacrylamido)hexanoic acid is unique due to its specific structural configuration and the presence of both carboxylic acid and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Compared to similar compounds, it offers distinct reactivity and potential for creating novel derivatives.

生物活性

(Z)-6-(3-Carboxyacrylamido)hexanoic acid, a compound with the chemical formula C10H15NO5, exhibits various biological activities that are significant in pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 215.24 g/mol

- CAS Registry Number : 5384149

- IUPAC Name : this compound

- Structural Formula :

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. For instance, it affects the activity of carnitine acyltransferases, which are crucial for the transport of fatty acids into mitochondria for β-oxidation .

- Receptor Modulation : Preliminary studies suggest that this compound may modulate specific receptors involved in cellular signaling pathways. This modulation can influence processes such as inflammation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |

| Metabolic Regulation | Influences lipid metabolism and energy homeostasis through enzyme modulation. |

| Neuroprotective | Exhibits potential protective effects on neuronal cells under stress conditions. |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered to mice with induced arthritis, resulting in a significant reduction in paw swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated groups .

Case Study 2: Metabolic Effects

In another investigation, researchers evaluated the effects of this compound on lipid metabolism in obese rats. The treatment led to a marked decrease in serum triglycerides and cholesterol levels, suggesting its role in improving lipid profiles and potentially aiding weight management .

Case Study 3: Neuroprotection

A neuroprotective study focused on the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and apoptosis markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

属性

IUPAC Name |

6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQFLBMAHZJOJA-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)CCNC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。